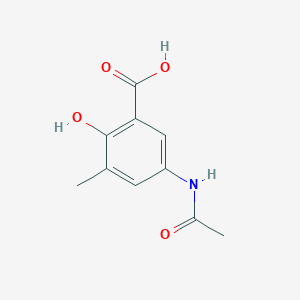![molecular formula C23H22N6O B246472 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, and its unique structure has made it a popular target for drug development.
Wirkmechanismus
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the progression of various diseases. The compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one are complex and varied. The compound has been shown to have both pro-apoptotic and anti-apoptotic effects, depending on the specific disease being treated. It has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one in lab experiments is its unique structure, which makes it a popular target for drug development. However, the compound can be difficult to synthesize, and its precise mechanism of action is not fully understood, which can make it challenging to study.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one. Some possible areas of focus include:
- Further investigation of the compound's mechanism of action
- Development of more efficient synthesis methods
- Exploration of the compound's potential applications in the treatment of other diseases
- Investigation of the compound's potential as a diagnostic tool for certain diseases
- Development of new derivatives of the compound with improved pharmacological properties
Conclusion
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one is a promising compound with potential applications in the field of medicinal chemistry. While there is still much to learn about its mechanism of action and potential uses, the compound's unique structure and therapeutic effects make it an exciting area of research for scientists and pharmaceutical companies alike.
Synthesemethoden
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one involves a multi-step process that requires careful attention to detail. The compound can be synthesized using a variety of methods, including the reaction of 4-benzylpiperazine with 2,4,5-triphenylpyrimidine-6-carboxylic acid, followed by cyclization and subsequent purification.
Wissenschaftliche Forschungsanwendungen
There has been extensive research on the potential applications of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C23H22N6O |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C23H22N6O/c30-22-19-15-24-23(27-21(19)25-20(26-22)18-9-5-2-6-10-18)29-13-11-28(12-14-29)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,24,25,26,27,30) |
InChI-Schlüssel |
WKYJNNSYBOGVBY-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)NC(=NC4=O)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)NC(=NC4=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)NC(=NC4=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)
![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)


![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)

![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)